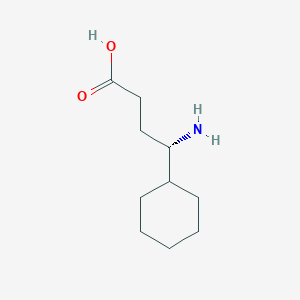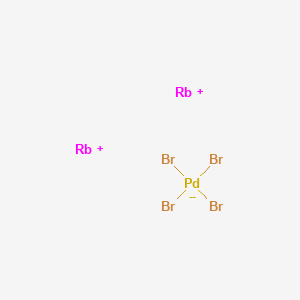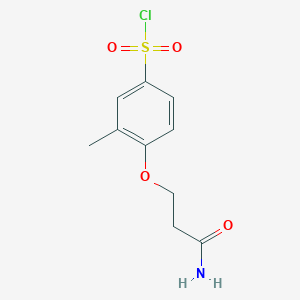
(S)-4-Amino-4-cyclohexylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-4-cyclohexylbutanoic acid is an organic compound characterized by a cyclohexyl group attached to a butanoic acid backbone, with an amino group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4-cyclohexylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexyl derivatives and butanoic acid precursors.
Formation of Intermediate: The cyclohexyl group is introduced to the butanoic acid backbone through a series of reactions, including alkylation and cyclization.
Introduction of Amino Group: The amino group is introduced at the fourth position via reductive amination or other suitable methods.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-4-Amino-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Amino-4-methylbutanoic acid: Contains a methyl group instead of a cyclohexyl group.
4-Amino-4-ethylbutanoic acid: Features an ethyl group in place of the cyclohexyl group.
Uniqueness
(S)-4-Amino-4-cyclohexylbutanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(4S)-4-amino-4-cyclohexylbutanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
CXTLFXLNZBODHP-VIFPVBQESA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H](CCC(=O)O)N |
Canonical SMILES |
C1CCC(CC1)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate](/img/structure/B12833541.png)
![(4R,4aS,6aR,8S,9R,11S,11aR,11bR)-8,11,11a-Trihydroxy-8-(hydroxymethyl)-4,11b-dimethyl-7-oxotetradecahydro-6a,9-methanocyclohepta[a]naphthalene-4-carboxylic acid](/img/structure/B12833546.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-3,3-dimethylbutan-2-one](/img/structure/B12833556.png)


![8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(27),2,4(11),5(9),7,12,17,19(26),21(25),22-decaene](/img/structure/B12833575.png)


![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12833587.png)

![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)



